N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine
Description
N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine is a complex organic compound that features a brominated aromatic ring, a triazole moiety, and an oxolane ring
Properties
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O/c1-12-4-5-13(15(17)7-12)8-21(9-14-3-2-6-22-14)10-16-18-11-19-20-16/h4-5,7,11,14H,2-3,6,8-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOACTPCRKFRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(CC2CCCO2)CC3=NC=NN3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine typically involves multiple steps:
Bromination: The starting material, 4-methylbenzyl alcohol, undergoes bromination using bromine in the presence of a catalyst to form 2-bromo-4-methylbenzyl bromide.
Formation of Triazole Moiety: The brominated intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base such as sodium hydride to form the triazole-substituted intermediate.
Oxolane Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Dehalogenated products.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole moiety is known to interact with metal ions, which can inhibit enzyme activity. The brominated aromatic ring may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chloro-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine
- **N-[(2-fluoro-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine
Uniqueness
N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The combination of the oxolane ring and triazole moiety also provides a versatile scaffold for further functionalization and application in various fields.
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